Physical and Chemical Properties of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Comprehensive Technical Guide
Physical and Chemical Properties of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Comprehensive Technical Guide
Executive Summary
1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, systematically known as 3-benzoyloxirane-2,2-dicarboxamide, is a highly functionalized oxirane derivative[1]. Characterized by an epoxide core flanked by a benzoyl group and twin carboxamide moieties, this compound serves as a critical intermediate in advanced organic synthesis and a potential covalent warhead in targeted drug development. This whitepaper details its physicochemical profile, chemical reactivity, and the specific synthetic methodologies required for its preparation.
Structural and Physicochemical Profile
Understanding the physical and chemical properties of is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exists predominantly as a racemic mixture due to the stereocenters at the C2 and C3 positions of the oxirane ring[2].
Table 1: Key Physicochemical Identifiers
| Property | Value | Source / Significance |
| Molecular Formula | C₁₁H₁₀N₂O₄ | Defines the elemental composition[1]. |
| Molecular Weight | 234.21 g/mol | Optimal mass for small-molecule drug design[1]. |
| CAS Registry Number | 142438-70-8 | Primary identifier for chemical databases[3]. |
| IUPAC Name | 3-benzoyloxirane-2,2-dicarboxamide | Reflects the core oxirane and functional groups[1]. |
| Topological Polar Surface Area (TPSA) | 116 Ų | Indicates strong hydrogen-bonding capacity[1]. |
| Stereochemistry | Racemic (C2, C3) | Requires chiral resolution for enantiopure applications[2]. |
The high TPSA (116 Ų) is primarily driven by the two carboxamide groups and the ketone oxygen[1]. This structural feature is critical for researchers designing non-covalent anchoring interactions within target protein binding pockets.
Synthetic Methodology: The Weitz-Scheffer Epoxidation
Mechanistic Rationale
Synthesizing 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one requires the epoxidation of its corresponding alkene precursor, 2-(2-oxo-2-phenylethylidene)malonamide. Because this alkene is highly electron-deficient (flanked by a ketone and two amides), standard electrophilic epoxidizing agents like m-CPBA are kinetically ineffective. Instead, the —utilizing nucleophilic alkaline hydrogen peroxide—is the mandatory approach[4],[5].
The causality of this choice lies in the reaction mechanism: the hydroperoxide anion (HOO⁻) acts as a nucleophile, attacking the electrophilic β-carbon via a Michael addition. The resulting enolate intermediate then undergoes an intramolecular substitution, displacing the hydroxide ion to close the oxirane ring[4].
Step-by-Step Experimental Protocol
To ensure high yield and prevent oxidative cleavage, the following self-validating protocol must be strictly adhered to:
-
Substrate Dissolution: Suspend 1.0 equivalent of 2-(2-oxo-2-phenylethylidene)malonamide in a polar, water-miscible solvent (e.g., methanol or DMF) to ensure homogeneous reactivity[5].
-
Base Activation: Add 1.2 equivalents of aqueous NaOH (1.0 M). Critical Step: Cool the reaction vessel to 0–5 °C. The low temperature is essential to suppress the competitive Baeyer-Villiger oxidation of the benzoyl group.
-
Nucleophilic Oxidation: Add 1.5 equivalents of 30% aqueous H₂O₂ dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Completion is validated via TLC (disappearance of the UV-active alkene spot).
-
Quenching and Workup: Quench the unreacted peroxide with a cold, saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic epoxide.
Figure 1: Step-by-step Weitz-Scheffer epoxidation workflow for synthesizing the target oxirane.
Chemical Reactivity and Stability
The chemical stability of 3-benzoyloxirane-2,2-dicarboxamide is heavily influenced by its dense functionalization. The epoxide ring is highly strained and activated by the adjacent electron-withdrawing groups.
-
Acidic Sensitivity: Under Brønsted or Lewis acidic conditions, the epoxide oxygen is protonated, leading to rapid ring-opening via an Sₙ1-like pathway. This typically results in diol formation or rearrangement to a diketone.
-
Regioselective Nucleophilic Attack: When exposed to soft nucleophiles (e.g., thiols or amines), the attack occurs regioselectively. The C3 position (adjacent to the benzoyl group) is highly electrophilic due to the resonance stabilization of the developing transition state, making it the primary site for nucleophilic ring-opening.
Pharmacological Utility: Targeted Covalent Inhibition
In drug development, epoxides are frequently deployed as "warheads" for Targeted Covalent Inhibitors (TCIs). 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is uniquely suited for this due to its dual-action structural motifs.
The twin carboxamide groups act as a robust hydrogen-bonding network, anchoring the molecule within the active site of a target enzyme (such as a cysteine protease). Once non-covalently bound, the proximity effect dramatically lowers the activation energy for the catalytic cysteine thiolate to attack the electrophilic epoxide. This irreversible alkylation permanently inactivates the enzyme, a highly desirable mechanism for prolonged pharmacological efficacy.
Figure 2: Covalent binding mechanism of the epoxide warhead within an enzyme active site.
References
-
National Center for Biotechnology Information. "1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one" PubChem Compound Summary for CID 154550. Available at: [Link]
-
NCATS Inxight Drugs. "1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE" Record for UNII 87X47DFG1W. Available at: [Link]
-
Enders, D., et al. "Asymmetric epoxidation of electron-deficient olefins." Chemical Communications (RSC Publishing). Available at: [Link]
-
Iskra, J., et al. "Facile epoxidation of α,β-unsaturated ketones." National Center for Biotechnology Information (PMC). Available at: [Link]
Sources
- 1. 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 | CID 154550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE [drugs.ncats.io]
- 3. 142438-70-8 CAS MSDS (1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
